

"Ivabradine impurity 2" CAS number and molecular formula

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Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: *B15602248*

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An In-depth Technical Guide to Ivabradine Impurity 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "**Ivabradine Impurity 2**," a term that can refer to more than one substance in pharmaceutical literature and supplier catalogs. This ambiguity underscores the critical importance of precise impurity identification and characterization in drug development and quality control. This document will address the two primary chemical entities identified as "**Ivabradine Impurity 2**," providing detailed information on their chemical identity, potential origins, and analytical methodologies.

Introduction to Ivabradine and its Impurities

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure.^[1] It acts by selectively inhibiting the If "funny" current in the sinoatrial node, which is crucial for regulating heart rate.^{[1][2]} The synthesis and storage of Ivabradine can lead to the formation of various impurities, which may include starting materials, by-products of the synthesis, and degradation products. Regulatory bodies require strict control over these impurities to ensure the safety and efficacy of the final drug product.

The nomenclature of impurities is not always standardized across the industry, leading to potential confusion. This guide aims to clarify the identity of "**Ivabradine Impurity 2**" by

discussing the two main compounds associated with this name.

Compound A: A Process-Related Impurity or Synthetic Intermediate

The most concretely identified compound referred to as "**Ivabradine Impurity 2**" is a smaller molecule that is likely a starting material or intermediate in the synthesis of related compounds, rather than a direct impurity in the final Ivabradine synthesis.

Data Presentation: Compound A

Parameter	Information
CAS Number	73954-34-4[3][4][5][6][7]
Molecular Formula	C14H21NO5[3][5]
Molecular Weight	283.32 g/mol [3][5]
IUPAC Name	N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide[4][6]
Synonyms	Ivabradine Impurity 19[6]

Experimental Protocols: Analysis of Compound A

A general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the detection and quantification of this impurity. The following protocol is a representative method based on the analysis of Ivabradine and its related substances.[8][9][10]

1. Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase: A mixture of a phosphate buffer and acetonitrile (e.g., 60:40 v/v). The pH of the buffer should be optimized, for instance, around 6.5.

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 285 nm.
- Injection Volume: 10 μ L.
- Column Temperature: Ambient or controlled at 30°C.

3. Preparation of Solutions:

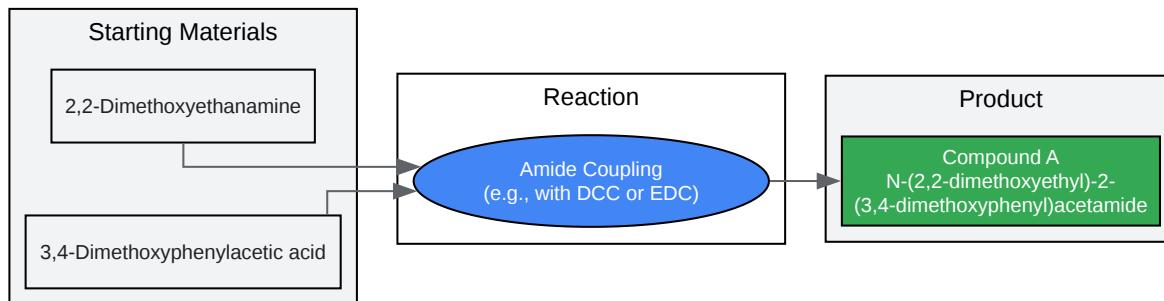
- Standard Solution: Accurately weigh and dissolve a reference standard of Compound A in the mobile phase to a known concentration (e.g., 10 μ g/mL).
- Sample Solution: Prepare the drug substance or product sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL of Ivabradine) to allow for the detection of the impurity at the required levels.

4. System Suitability:

- Inject the standard solution multiple times to check for system precision (Relative Standard Deviation of peak area should be less than 2.0%).
- Evaluate theoretical plates and tailing factor for the analyte peak.

Mandatory Visualization: Logical Relationship of Compound A

The structure of Compound A suggests it could be a building block in organic synthesis. The following diagram illustrates a hypothetical synthetic step where it might be formed.



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Caption: Hypothetical synthesis of Compound A.

Compound B: A Hydrogenation-Related Impurity

Another substance that has been referred to as "**Ivabradine Impurity 2**" has a molecular formula suggesting it is a saturated analog of Ivabradine. This would likely be a process-related impurity formed during the hydrogenation step of the Ivabradine synthesis, where the benzazepine ring is over-reduced.

Data Presentation: Compound B

Parameter	Information
CAS Number	Not consistently available
Molecular Formula	C ₂₇ H ₄₂ N ₂ O ₅
Molecular Weight	474.65 g/mol
Potential IUPAC Name	3-(3-(((S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxyoctahydro-1H-benzo[d]azepin-2(3H)-one

Experimental Protocols: Analysis of Compound B

The analysis of Compound B would require an HPLC method capable of separating it from Ivabradine and other related impurities. A gradient elution method is often necessary for complex impurity profiles.

1. Instrumentation:

- High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for peak purity and identification.

2. Chromatographic Conditions:

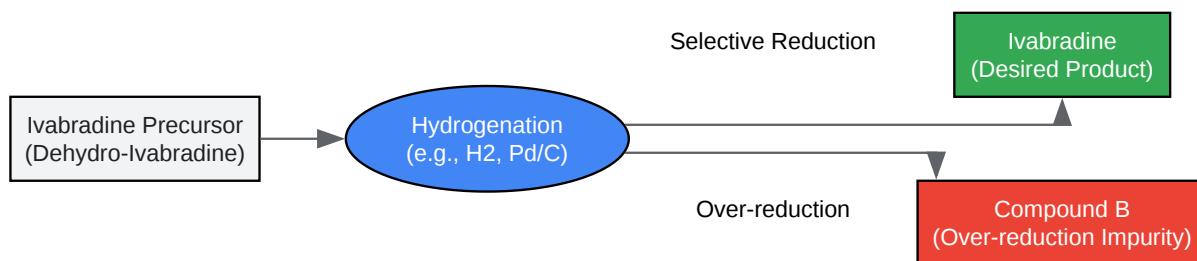
- Column: C18 or Phenyl, e.g., 150 mm x 4.6 mm, 3.5 μ m particle size.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute more retained components. For example:
 - 0-5 min: 20% B
 - 5-25 min: 20% to 80% B
 - 25-30 min: 80% B
 - 30.1-35 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 285 nm or full scan with DAD.
- Injection Volume: 10 μ L.
- Column Temperature: 35°C.

3. Preparation of Solutions:

- As described for Compound A, using a suitable reference standard for Compound B if available. If not, relative response factors may need to be determined using an isolated and characterized standard.

Mandatory Visualization: Formation of Compound B during Ivabradine Synthesis

The following diagram illustrates the likely point in the Ivabradine synthesis where Compound B could be formed as a by-product.

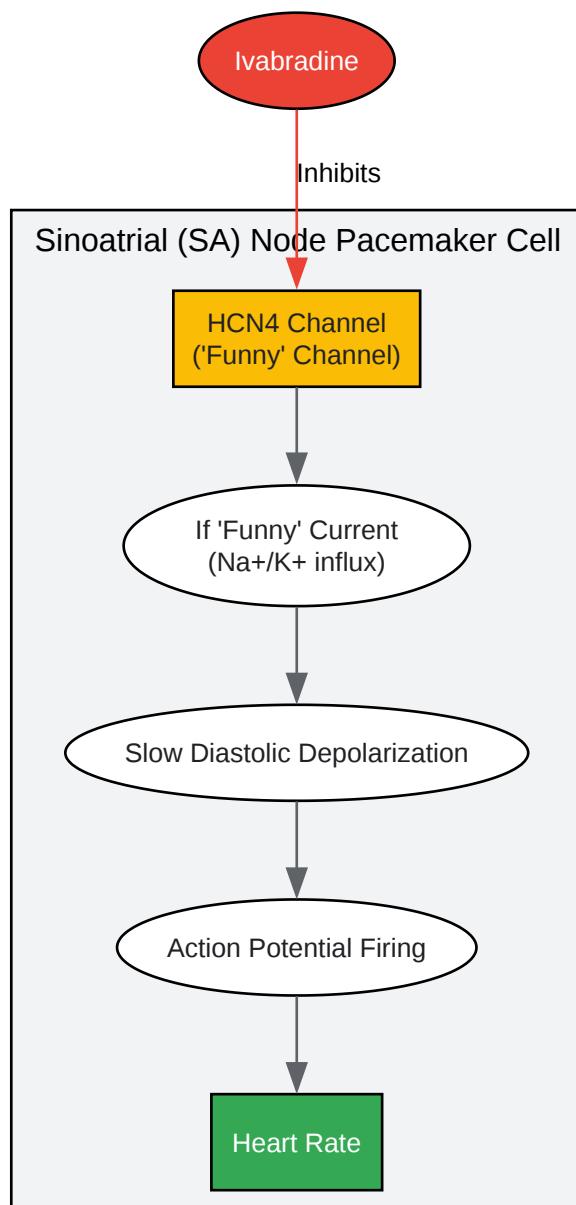


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Caption: Formation of Compound B in Ivabradine synthesis.

Ivabradine's Mechanism of Action: A Signaling Pathway

To provide context for the importance of controlling Ivabradine's purity, the following diagram illustrates its mechanism of action.



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Caption: Mechanism of action of Ivabradine.

Conclusion

The term "**Ivabradine Impurity 2**" is ambiguous and can refer to at least two different chemical structures. One is a potential synthetic intermediate, N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 73954-34-4), while the other is likely a process-related impurity arising from over-reduction during Ivabradine synthesis, with the molecular formula

C₂₇H₄₂N₂O₅. For researchers and drug development professionals, it is imperative to confirm the exact identity of any impurity through rigorous analytical characterization rather than relying on non-specific nomenclature. The use of robust, validated analytical methods, such as the HPLC protocols outlined in this guide, is essential for the accurate identification, quantification, and control of all impurities in Ivabradine, ensuring the quality and safety of this important cardiovascular medication.

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